molecular formula C10H10O4S B15312443 2-(2-Methanesulfonylphenyl)prop-2-enoic acid

2-(2-Methanesulfonylphenyl)prop-2-enoic acid

Katalognummer: B15312443
Molekulargewicht: 226.25 g/mol
InChI-Schlüssel: CZSWLFSGVNWJTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Methanesulfonylphenyl)prop-2-enoic acid is an organic compound with a unique structure that includes a methanesulfonyl group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methanesulfonylphenyl)prop-2-enoic acid typically involves the reaction of 2-methanesulfonylphenyl derivatives with appropriate reagents to introduce the prop-2-enoic acid functionality. One common method involves the use of coupling reactions, where the methanesulfonylphenyl derivative is reacted with an appropriate alkenylating agent under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction environments to facilitate the coupling reactions efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Methanesulfonylphenyl)prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfoxides or other reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

2-(2-Methanesulfonylphenyl)prop-2-enoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(2-Methanesulfonylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can participate in various biochemical reactions, potentially inhibiting or activating certain enzymes or receptors. This interaction can lead to changes in cellular processes, contributing to the compound’s biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-Methanesulfonylphenyl)prop-2-enoic acid is unique due to the presence of both the methanesulfonyl group and the prop-2-enoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C10H10O4S

Molekulargewicht

226.25 g/mol

IUPAC-Name

2-(2-methylsulfonylphenyl)prop-2-enoic acid

InChI

InChI=1S/C10H10O4S/c1-7(10(11)12)8-5-3-4-6-9(8)15(2,13)14/h3-6H,1H2,2H3,(H,11,12)

InChI-Schlüssel

CZSWLFSGVNWJTH-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)C1=CC=CC=C1C(=C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.